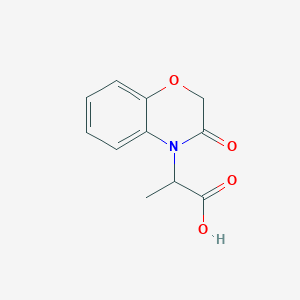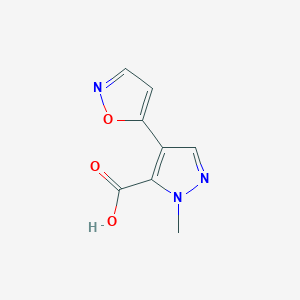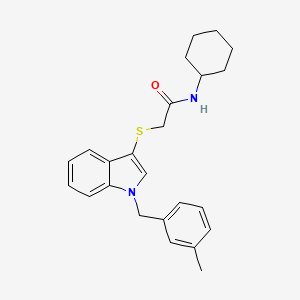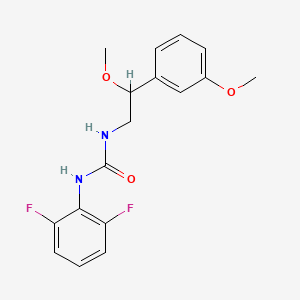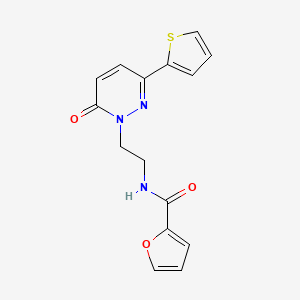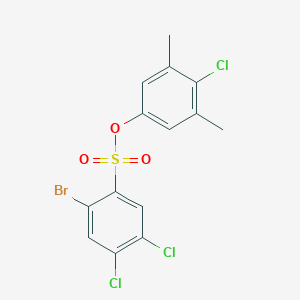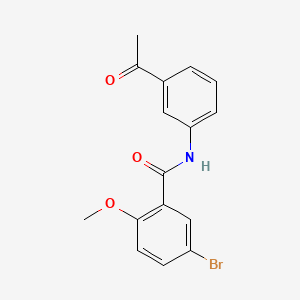![molecular formula C11H9BrN2S B2524885 2-[(2-Bromophenyl)methylsulfanyl]pyrimidine CAS No. 1249407-58-6](/img/structure/B2524885.png)
2-[(2-Bromophenyl)methylsulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenyl)methylsulfanyl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrimidine rings have been investigated for their potential as chemotherapeutic agents and intermediates in chemical synthesis .
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves multi-step reactions starting from commercially available precursors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, was synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . Another example is the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines, which includes a key iodine-mediated cyclization step . These methods highlight the importance of halogenated pyrimidines as intermediates and the use of halogenation and cyclization reactions in the synthesis of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). For example, the vibrational spectral analysis and structural optimization of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, were performed to determine its structural characteristics . Similarly, the molecular structure of another related compound, 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione, was analyzed, revealing a planar pyrrolopyrimidine ring system and specific dihedral angles .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including solvolysis, dehydrobromination, and cyclization. For instance, 2-(1'-Bromo-1'-methylethyl)pyrimidines were synthesized and subjected to solvolysis and dehydrobromination to yield 2-isopropenylpyrimidines . These reactions are crucial for modifying the chemical structure and properties of pyrimidine derivatives for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational wave numbers, HOMO-LUMO energies, and nonlinear optical properties, can be predicted using computational methods. The NBO analysis can provide insights into the stability of the molecule and charge delocalization . The molecular electrostatic potential (MEP) analysis helps in understanding the reactive sites for electrophilic and nucleophilic attacks . These properties are essential for the development of pyrimidine derivatives as chemotherapeutic agents and for other applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has shown that derivatives of pyrimidine, including those with modifications at the 5-position, exhibit marked antiretroviral activity. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture, comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Antimicrobial Coatings
A study focused on synthesizing heterocyclic compounds, including a derivative for potential use in antimicrobial coatings. These compounds were incorporated into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects against several microbial strains (El‐Wahab et al., 2015).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hinder the corrosion process by adsorbing on the metal surface, with their efficacy confirmed through weight loss and electrochemical techniques (Soltani et al., 2015).
Antitumor Activity
Research into pyrazolo[3,4-d]pyrimidines, a class of compounds related to 2-[(2-Bromophenyl)methylsulfanyl]pyrimidine, has shown potential antitumor activity. These compounds have been evaluated for their in vivo activity on specific mutations, demonstrating promise as chemotherapeutic agents (Radi et al., 2013).
Spectroscopic Studies and Molecular Docking
Spectroscopic investigations alongside molecular docking studies have been conducted on similar compounds to assess their potential as chemotherapeutic agents. Such studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Alzoman et al., 2015).
Zukünftige Richtungen
Pyrimidines, including “2-[(2-Bromophenyl)methylsulfanyl]pyrimidine”, have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have potential for future research and development in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQAKGYYBAFQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methylsulfanyl]pyrimidine | |
CAS RN |
1249407-58-6 |
Source


|
| Record name | 2-{[(2-bromophenyl)methyl]sulfanyl}pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
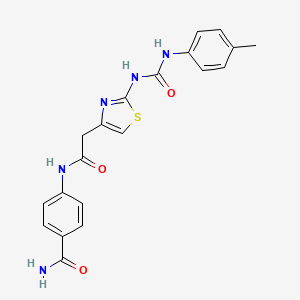
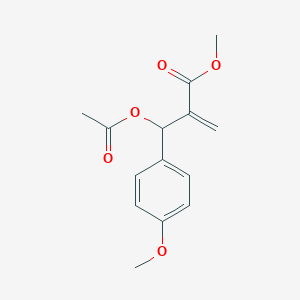
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
